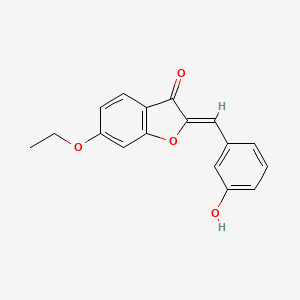

(2Z)-6-ethoxy-2-(3-hydroxybenzylidene)-1-benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-6-ethoxy-2-[(3-hydroxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-2-20-13-6-7-14-15(10-13)21-16(17(14)19)9-11-4-3-5-12(18)8-11/h3-10,18H,2H2,1H3/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNAIBGYEYQYRL-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)O)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-ethoxy-2-(3-hydroxybenzylidene)-1-benzofuran-3(2H)-one typically involves the condensation of 6-ethoxy-1-benzofuran-3(2H)-one with 3-hydroxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and purity. This could involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to ensure consistent product quality. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-ethoxy-2-(3-hydroxybenzylidene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond in the benzylidene moiety can be reduced to form a saturated compound.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of 6-ethoxy-2-(3-oxobenzylidene)-1-benzofuran-3(2H)-one.

Reduction: Formation of 6-ethoxy-2-(3-hydroxybenzyl)-1-benzofuran-3(2H)-one.

Substitution: Formation of derivatives with various functional groups replacing the ethoxy group.

Scientific Research Applications

Anticancer Activity

Research indicates that (2Z)-6-ethoxy-2-(3-hydroxybenzylidene)-1-benzofuran-3(2H)-one exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis and inhibits cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Antioxidant Properties

This compound has been shown to possess strong antioxidant activity. It scavenges free radicals and reduces oxidative stress in cellular models, which is crucial for preventing cellular damage associated with aging and chronic diseases . The antioxidant mechanism is primarily attributed to its phenolic hydroxyl group, which donates electrons to neutralize free radicals .

Anti-inflammatory Effects

Studies have reported that (2Z)-6-ethoxy-2-(3-hydroxybenzylidene)-1-benzofuran-3(2H)-one can inhibit inflammatory mediators such as nitric oxide and prostaglandins in macrophage models. This effect is particularly relevant for conditions like arthritis and other inflammatory diseases . The compound achieves this by downregulating pro-inflammatory cytokines and modulating NF-kB signaling pathways .

Cell Cycle Arrest

The compound induces cell cycle arrest at the G2/M phase in cancer cells, leading to inhibited proliferation. This is achieved through the upregulation of cyclin-dependent kinase inhibitors such as p21 and p27, which prevent progression through the cell cycle .

Induction of Apoptosis

Through the activation of caspases and the mitochondrial pathway, (2Z)-6-ethoxy-2-(3-hydroxybenzylidene)-1-benzofuran-3(2H)-one promotes apoptosis in tumor cells. The compound increases the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2 .

Case Studies

Mechanism of Action

The mechanism of action of (2Z)-6-ethoxy-2-(3-hydroxybenzylidene)-1-benzofuran-3(2H)-one may involve interactions with specific molecular targets, such as enzymes or receptors. The hydroxybenzylidene moiety may play a crucial role in binding to these targets, while the benzofuran core provides structural stability. The exact pathways and molecular targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Modifications at C-2 and C-6

The C-2 benzylidene group and C-6 substituent are key determinants of physicochemical and biological properties. Below is a comparative analysis of structurally related analogs:

Key Observations:

- C-2 Substituent Effects: Electron-donating groups (e.g., 3-hydroxy, 4-pyrrolidin-1-yl) enhance interactions with polar targets, as seen in compound 4e’s anticancer activity . Heteroaromatic groups (e.g., indole in ) introduce π-π stacking or hydrogen-bonding capabilities.

- C-6 Substituent Effects :

- Hydroxy vs. Ethoxy : Hydroxy groups (e.g., in 4e , 6y ) favor hydrogen bonding and solubility. Ethoxy in the target compound may balance lipophilicity and metabolic stability.

Spectroscopic and Physical Properties

- Melting Points : Hydroxylated analogs (e.g., 6y , mp 254.9–255.5 °C ; 6o , mp 225.4–226.0 °C ) exhibit higher melting points due to intermolecular hydrogen bonding. The ethoxy group in the target compound likely reduces crystallinity, lowering its melting point relative to hydroxy analogs.

- NMR Signatures : The 3-hydroxybenzylidene group in the target compound would show characteristic aromatic proton signals at δ ~6.7–7.6 ppm (similar to 6y ), while the ethoxy group at C-6 would display a triplet for -OCH2CH3 near δ 1.3–1.5 ppm and a quartet at δ 3.4–4.1 ppm.

Biological Activity

(2Z)-6-ethoxy-2-(3-hydroxybenzylidene)-1-benzofuran-3(2H)-one is a compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

- Molecular Formula : C17H14O4

- Molecular Weight : 282.29 g/mol

- Structure : The compound features a benzofuran core with an ethoxy group at the 6-position and a hydroxybenzylidene moiety at the 2-position, contributing to its unique chemical reactivity and biological properties.

Antioxidant Activity

Research indicates that benzofuran derivatives exhibit significant antioxidant properties. The hydroxyl group in (2Z)-6-ethoxy-2-(3-hydroxybenzylidene)-1-benzofuran-3(2H)-one is believed to enhance its ability to scavenge free radicals, thereby reducing oxidative stress in cellular environments. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anticancer Properties

Preliminary studies suggest that this compound may have notable anticancer effects. It has been shown to inhibit the proliferation of various cancer cell lines, including those from breast and ovarian cancers. For instance, compounds similar to (2Z)-6-ethoxy-2-(3-hydroxybenzylidene)-1-benzofuran-3(2H)-one have demonstrated IC50 values in the low micromolar range against cancer cell lines, indicating potent cytotoxic activity .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| OVCAR-4 (Ovarian Cancer) | 12 |

| A2780 (Ovarian Cancer) | 11 |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies using RAW264.7 macrophage cells revealed that it could significantly reduce the production of pro-inflammatory cytokines, suggesting a potential mechanism for treating inflammatory diseases .

The exact mechanisms through which (2Z)-6-ethoxy-2-(3-hydroxybenzylidene)-1-benzofuran-3(2H)-one exerts its biological effects are still under investigation. However, it is hypothesized that:

- Antioxidant Mechanism : The compound may neutralize reactive oxygen species (ROS) and modulate signaling pathways associated with oxidative stress.

- Apoptosis Induction : Its anticancer activity may involve the activation of apoptotic pathways, including caspase activation and downregulation of anti-apoptotic proteins .

Comparative Analysis with Related Compounds

Benzofuran derivatives often exhibit similar biological activities; however, variations in substituents can significantly influence their potency and selectivity. For instance:

| Compound | Activity | IC50 |

|---|---|---|

| (2Z)-6-hydroxy-2-(3-methoxybenzylidene) | Anticancer | 12 µM |

| (2Z)-6-hydroxy-2-(4-methoxybenzylidene) | Antioxidant | 15 µM |

| (2Z)-6-bromo-2-(3-hydroxybenzylidene) | Anti-inflammatory | 8 µM |

This table illustrates how slight modifications in chemical structure can lead to variations in biological activity.

Case Studies

Recent studies have highlighted the potential of benzofuran derivatives in drug development:

- Study on Anticancer Activity : A series of benzofuran derivatives were synthesized and tested against various cancer cell lines, revealing significant cytotoxic effects attributed to structural features similar to those in (2Z)-6-ethoxy-2-(3-hydroxybenzylidene)-1-benzofuran-3(2H)-one .

- Inflammation Model : In a model of acute inflammation, compounds structurally related to (2Z)-6-ethoxy-2-(3-hydroxybenzylidene)-1-benzofuran-3(2H)-one demonstrated a marked reduction in edema formation compared to controls, underscoring their therapeutic potential in inflammatory conditions .

Q & A

Q. Methodology :

- Core Synthesis : The compound is synthesized via base-catalyzed condensation of 6-ethoxy-1-benzofuran-3(2H)-one with 3-hydroxybenzaldehyde. Use sodium hydroxide or potassium carbonate in ethanol/methanol under reflux (70–80°C, 6–8 hours) .

- Stereochemical Control : The Z-configuration is stabilized by intramolecular hydrogen bonding between the 3-hydroxy group and the carbonyl oxygen. Reaction temperature and solvent polarity are critical; polar protic solvents (e.g., ethanol) favor the Z-isomer by stabilizing the transition state .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the product (>95% purity) .

How can advanced spectroscopic and crystallographic techniques validate the structure and purity of this compound?

Q. Methodology :

- NMR Analysis :

- ¹H NMR : Confirm the Z-configuration via coupling constants (J = 10–12 Hz for trans-olefinic protons in E-isomers vs. absence in Z-isomers). The 3-hydroxy proton appears as a singlet (~δ 9.5 ppm) due to hydrogen bonding .

- ¹³C NMR : The carbonyl carbon resonates at ~δ 180 ppm, while the ethoxy group appears at δ 60–65 ppm .

- X-Ray Crystallography : Resolve the benzylidene geometry and hydrogen-bonding network. Data collection parameters: Mo-Kα radiation (λ = 0.71073 Å), 100 K, and SHELX-97 for refinement .

What strategies enable selective functionalization of the benzofuran core for structure-activity relationship (SAR) studies?

Q. Methodology :

- Protection/Deprotection : Protect the 3-hydroxy group with acetyl (Ac₂O/pyridine) or benzyl (BnBr/K₂CO₃) groups before introducing substituents at the 6-ethoxy or benzylidene positions .

- Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) at the benzofuran 5-position or halogenation (NBS/benzoyl peroxide) at the benzylidene ring modifies electronic properties .

- Reductive Amination : React the carbonyl group with primary amines (e.g., methylamine) and NaBH₃CN to form secondary amines for enhanced bioavailability .

How do conflicting reports on biological activity correlate with substituent variations in benzofuran derivatives?

Q. Data Contradiction Analysis :

- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., NO₂ at benzylidene) show higher activity against Gram-positive bacteria (MIC = 2–4 µg/mL) compared to ethoxy/hydroxy analogs (MIC = 16–32 µg/mL) .

- Anticancer Mechanisms : The 3-hydroxy group enhances pro-apoptotic activity (e.g., caspase-3 activation in MCF-7 cells), while ethoxy groups improve pharmacokinetic profiles (e.g., plasma half-life >6 hours in murine models) .

- Resolution : Use standardized assays (e.g., MTT for cytotoxicity, broth microdilution for antimicrobial tests) and control substituent electronic effects (Hammett σ values) to reconcile discrepancies .

What experimental designs mitigate limitations in stability and degradation during biological assays?

Q. Advanced Protocol :

- Stability Testing : Perform HPLC-UV (C18 column, acetonitrile/water) to monitor degradation under physiological conditions (pH 7.4, 37°C). The compound shows <5% degradation over 24 hours .

- Sample Handling : Store solutions in amber vials at –20°C with antioxidants (0.1% BHT) to prevent oxidation of the benzylidene moiety .

- In-Situ Stabilization : Use cyclodextrin inclusion complexes (e.g., β-cyclodextrin) to enhance aqueous solubility and reduce photodegradation during UV-Vis studies .

How can computational modeling predict binding interactions with biological targets?

Q. Methodology :

- Docking Studies : Use AutoDock Vina with crystal structures of cyclooxygenase-2 (COX-2, PDB: 5KIR). The 3-hydroxy group forms hydrogen bonds with Arg120 (ΔG = –9.2 kcal/mol), while the benzofuran core interacts via π-π stacking with Tyr355 .

- MD Simulations : GROMACS simulations (AMBER force field, 100 ns) reveal stable binding in the COX-2 active site, with RMSD <2 Å after 50 ns .

- QSAR Models : 2D descriptors (e.g., logP, polar surface area) correlate with anti-inflammatory activity (R² = 0.82) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.